molecular formula C21H20BrN3O3 B2613940 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893355-84-5

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2613940
CAS No.: 893355-84-5
M. Wt: 442.313
InChI Key: JOFLJCZVMCCRSA-UHFFFAOYSA-N
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Description

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a sophisticated chemical building block designed for drug discovery and medicinal chemistry research. It belongs to the chromeno[2,3-c]pyrrole-3,9-dione class of heterocyclic compounds, which are recognized as privileged scaffolds in the search for novel biologically active molecules . The core structure is a benzopyran fused with a pyrrole ring, a motif that is relatively rare in nature but has been identified in certain secondary metabolites and has demonstrated relevance in pharmaceutical research . This specific compound features a 7-bromo substitution on the chromene ring, a pyridin-4-yl group at the N-1 position, and a 3-(dimethylamino)propyl chain at the N-2 position, offering multiple vectors for structural modification and interaction with biological targets. Chromeno[2,3-c]pyrrole derivatives have been reported in scientific literature to exhibit a range of biological activities, serving as key templates in the development of compound libraries . For instance, similar analogs have been investigated as glucokinase activators and as mimetics of glycosaminoglycans, indicating the potential of this chemotype in metabolic disease and inflammation research . The synthetic route for such compounds often involves efficient multicomponent processes, allowing for the practical synthesis of derivatives with broad substituent diversity under mild conditions . This makes them ideal for generating libraries for high-throughput screening in diversity-oriented synthesis (DOS) . Researchers can leverage this compound as a versatile intermediate for further functionalization or as a reference standard in biochemical assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-2-[3-(dimethylamino)propyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-24(2)10-3-11-25-18(13-6-8-23-9-7-13)17-19(26)15-12-14(22)4-5-16(15)28-20(17)21(25)27/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFLJCZVMCCRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of a suitable precursor to form the chromeno-pyrrole structure. This can be achieved through a series of condensation and cyclization reactions under acidic or basic conditions.

    Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the chromeno-pyrrole core with a dimethylamino propyl halide under basic conditions.

    Introduction of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the core structure, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with azide or thiol groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Materials Science: Its chromeno-pyrrole core can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino propyl side chain play crucial roles in binding to these targets, leading to the modulation of their activity. The pyridinyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Comparison

  • Target Compound: Chromeno[2,3-c]pyrrole-3,9-dione core with bromine (position 7), pyridin-4-yl (position 1), and 3-(dimethylamino)propyl (position 2).
  • Compound A: 2-(4-Bromophenyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione () Features a 4-bromophenyl group (position 2), chlorine (position 7), and 4-hydroxy-3-methoxyphenyl (position 1). Lacks the dimethylamino propyl side chain, reducing basicity but introducing phenolic and methoxy groups for hydrogen bonding.
  • Compound B: (Z)-3-{2-(3-Bromo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones () Pyrazolo[1,5-c]pyrimidine core with bromine (position 3), phenyl groups (positions 2 and 5), and a hydrazono-indolinone moiety.
Physicochemical Properties
Property Target Compound Compound A Compound B
Molecular Weight ~490 g/mol (estimated) 535.78 g/mol 571.3 g/mol
Key Substituents Br, pyridinyl, dimethylamino Br, Cl, methoxyphenyl Br, phenyl, hydrazono-indole
Solubility Moderate (polar solvents) Low (nonpolar substituents) Low (aromatic dominance)

Biological Activity

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a bromine atom, a dimethylamino group, and a pyridine moiety. Its molecular formula is C17H19BrN2O3C_{17}H_{19}BrN_2O_3, and it has a molecular weight of approximately 373.25 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentrations (MICs) against Candida albicans were reported as follows:

SampleMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

These results indicate that certain derivatives possess potent antifungal activity, making them promising candidates for further development in treating fungal infections .

Anticancer Activity

The compound has also shown potential in anticancer research. In vitro studies have indicated that similar chromeno-pyrrole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death and survival . The mechanism involves modulation of key proteins involved in apoptosis and cell cycle regulation.

Anti-inflammatory Properties

Compounds with structural similarities to this derivative have been investigated for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This activity could be beneficial in treating diseases characterized by chronic inflammation.

The biological activity of 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It might interact with cellular receptors involved in signaling pathways that regulate growth and apoptosis.
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to target proteins associated with disease processes .

Case Studies

Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal efficacy of synthesized derivatives against C. albicans, it was found that specific modifications to the chemical structure significantly enhanced antifungal activity, highlighting the role of the dimethylamino group in increasing bioactivity .

Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds demonstrated that treatment with these derivatives led to a marked decrease in cell viability in several cancer cell lines, suggesting their potential as chemotherapeutic agents .

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